5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a complex organic compound belonging to the class of pyrazolo[3,4-c]pyridines. This compound is characterized by its unique structure, which includes multiple halogen substituents and an ethoxyethyl group. Pyrazolo[3,4-c]pyridines have garnered interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties.
The synthesis and characterization of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can be found in various research articles and patent documents that explore the synthesis of related pyrazolo compounds. Notably, studies have utilized methods such as condensation reactions and molecular docking to evaluate the biological activity of similar compounds .
This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrazoles, which are five-membered rings containing two nitrogen atoms. The specific structural features impart unique chemical properties that are relevant for various applications in medicinal chemistry.
The synthesis of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves several key steps:
Technical details such as temperature control, reaction time, and choice of solvents significantly influence yield and purity. For instance, reactions may be conducted at elevated temperatures (e.g., 120°C) for optimal results .
The molecular structure of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can be represented as follows:
This structure features:
The compound's molecular weight is approximately 348.06 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure and purity.
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can participate in several chemical reactions:
Technical details regarding reaction conditions (solvent choice, temperature) are crucial for optimizing yields and selectivity.
The mechanism of action for compounds like 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine often involves interactions with biological targets such as enzymes or receptors.
Data suggests that these compounds may inhibit specific pathways linked to inflammation or cancer cell proliferation. For example:
Relevant data from literature indicates that these properties contribute significantly to their biological efficacy and application potential.
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical studies aimed at therapeutic development .
Functionalization of the pyrazolo[3,4-c]pyridine core at C5 and C7 positions requires precise halogenation protocols. Direct chlorination of the parent heterocycle typically employs phosphorus oxychloride (POCl₃) as both solvent and reagent under reflux conditions (110–120°C). This method achieves C5/C7 dichlorination in ~85% yield but faces challenges of over-chlorination at electrophilic sites like C3. Alternative agents like oxalyl chloride with catalytic DMF enable milder conditions (80°C), suppressing byproducts to <5% [9].
Regioselectivity is controlled by the electron-deficient nature of C5/C7 positions, where the order of halogenation follows C7 > C5 due to greater π-deficiency. Protecting the N1 position (e.g., as a SEM group) prior to chlorination prevents N-oxide formation and improves crystallinity. Post-halogenation, deprotection yields 5,7-dichloro-1H-pyrazolo[3,4-c]pyridine as a stable solid (mp 148–150°C), confirmed via LC-MS ([M+H]⁺ = 188.01) [6] [9].
Table 1: Halogenation Reagents for Pyrazolo[3,4-c]pyridine Derivatives
Reagent System | Temperature (°C) | Time (h) | C5/C7 Selectivity | Yield (%) |
---|---|---|---|---|
POCl₃ (neat) | 110–120 | 12 | Moderate | 85 |
Oxalyl chloride/DMF | 80 | 6 | High | 92 |
SOCl₂/DMF | 70 | 8 | Moderate | 78 |
The introduction of the 2-ethoxyethyl group at N1 utilizes O-alkylation or Williamson ether synthesis principles. 2-Bromoethyl ethyl ether serves as the optimal alkylating agent due to its higher electrophilicity compared to chloro analogs, minimizing diethyl ether byproducts (<3%). Reactions proceed in anhydrous DMF at 60°C with K₂CO₃ as base, achieving >90% N1-alkylation within 4 hours. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) further accelerate kinetics in biphasic systems (toluene/water) [3].
Critical to success is the pre-activation of 5,7-dichloro-1H-pyrazolo[3,4-c]pyridine via deprotonation with NaH (0°C, THF), which prevents O-alkylation competing reactions. The 2-ethoxyethyl group enhances solubility in aprotic solvents (e.g., logP increases from 1.8 to 2.9) without sterically hindering C3 iodination. Ether bond stability is confirmed under reaction conditions (pH 6–10, ≤100°C), though strong acids catalyze hydrolysis [1] [3].
Table 2: Alkylation Agents for N1 Functionalization
Alkylating Agent | Base | Solvent | Reaction Time (h) | N1-Alkylation Yield (%) |
---|---|---|---|---|
2-Bromoethyl ethyl ether | K₂CO₃ | DMF | 4 | 92 |
2-Chloroethyl ethyl ether | Cs₂CO₃ | Acetonitrile | 8 | 75 |
Ethyl vinyl ether⁺ | Pd(OAc)₂ | Toluene | 12 | 68 |
⁺Via hydroalkoxylation
C3 iodination of 5,7-dichloro-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-c]pyridine demands precise electrophilic substitution. N-Iodosuccinimide (NIS) in DMF at 25°C achieves 95% conversion in 2 hours, leveraging the electron-rich C3 position activated by the adjacent pyrrolic nitrogen. Competitive iodination at C4 is suppressed to <2% due to steric hindrance from the 2-ethoxyethyl group. Metalation-iodination sequences (e.g., LDA/iodine at −78°C) offer no advantage, yielding ≤80% with trace deprotonation byproducts [9].
Key challenges include:
Validation via ¹H NMR shows the C3–I signal at δ 8.52 ppm (singlet), distinct from C4–H (δ 7.89 ppm). Isolated yields reach 91% after recrystallization from ethanol/water [6] [9].
Modern synthesis of this compound integrates green chemistry principles to minimize waste and energy use:
Life-cycle metrics show a 35% reduction in PMI (Process Mass Intensity) versus traditional routes, primarily through:
Table 3: Sustainability Metrics for Key Steps
Step | Traditional PMI | Green PMI | Key Innovation |
---|---|---|---|
Dichlorination | 32 | 18 | Oxalyl chloride recovery (90%) |
N1-Alkylation | 45 | 28 | PolarClean/water solvent system |
C3-Iodination | 58 | 32 | NIS catalysis with Cu-CANS |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: